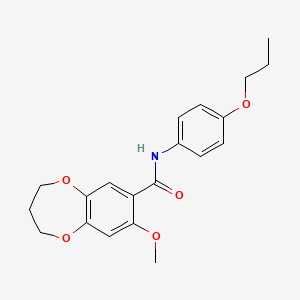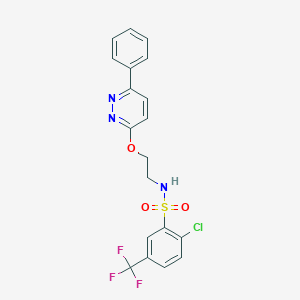
2-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group, a trifluoromethyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 6-phenylpyridazin-3-yl derivatives. These derivatives are synthesized from mucochloric acid and benzene under mild conditions The reaction conditions often include the use of solvents like acetone, acetonitrile, or N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and sulfonamide groups.
Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halides (e.g., XCH2R, where X = Cl or Br), oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents like acetone and acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antitumor, and anti-inflammatory agent.
Agricultural Science: It is explored for its use as a fungicide, herbicide, and plant growth regulator.
Biological Research: The compound’s derivatives are investigated for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the pyridazine ring can interact with DNA and proteins, leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-Phenylpyridazin-3(2H)-one: Known for its antifungal activity.
1,2-Dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile: Exhibits potent ionotropic activity.
Uniqueness
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The combination of the sulfonamide group and the pyridazine ring also contributes to its diverse range of applications and biological effects .
Properties
Molecular Formula |
C19H15ClF3N3O3S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15ClF3N3O3S/c20-15-7-6-14(19(21,22)23)12-17(15)30(27,28)24-10-11-29-18-9-8-16(25-26-18)13-4-2-1-3-5-13/h1-9,12,24H,10-11H2 |
InChI Key |
QHINDTVNWMITOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B11236827.png)

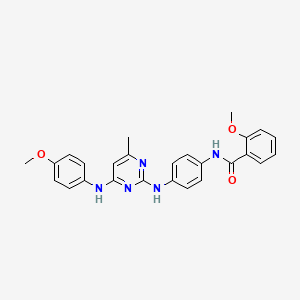
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11236859.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11236867.png)
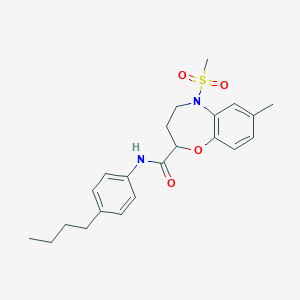
![2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11236875.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11236878.png)
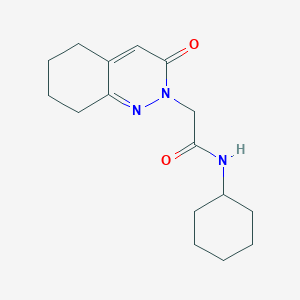
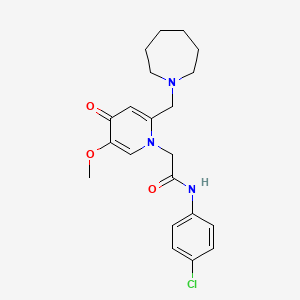
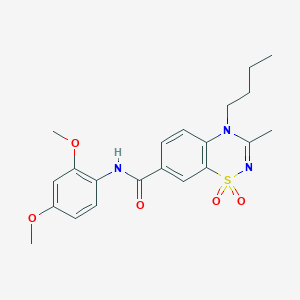
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-(trifluoromethyl)aniline](/img/structure/B11236892.png)
![N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11236899.png)
